dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a 3-thienyl substituent at the 4-position of the dihydropyridine ring and dimethyl ester groups at the 3- and 5-positions. This structure places it within a class of compounds widely studied for their pharmacological activities, particularly as calcium channel antagonists.
Properties
IUPAC Name |
dimethyl 4-thiophen-3-yl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-17-12(15)9-5-14-6-10(13(16)18-2)11(9)8-3-4-19-7-8/h3-7,11,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKWYYXZKUKZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CSC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the starting materials would be 3-thiophene carboxaldehyde, dimethyl acetoacetate, and ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, solvent, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions to form 3,5-pyridinedicarboxylic acid derivatives :
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Acidic Hydrolysis :
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Basic Hydrolysis :
Key Hydrolysis Products
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Acidic : Pyridine derivatives (via ring oxidation).
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Basic : Sodium salt of 3,5-pyridinedicarboxylic acid.
Reductive Amination
Dihydropyridines like this compound act as hydride donors in reductive amination:
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Mechanism :
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Applications :
Example Reaction
Oxidation and Ring Cleavage
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Oxidation :
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Ring Cleavage :
Substitution Reactions
The thienyl substituent at the 4-position influences reactivity:
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Electrophilic Substitution :
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Cross-Coupling Reactions :
Biological Interactions
While not a direct chemical reaction, the compound’s binding to calcium channels (as seen in related dihydropyridines) highlights its therapeutic potential . This interaction modulates calcium flux, affecting cardiovascular and neurological systems.
Structural Comparisons
Scientific Research Applications
Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is of interest in the development of calcium channel blockers and other cardiovascular drugs.
Industry: It can be used in the production of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker by binding to the L-type calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent on the dihydropyridine ring critically influences electronic, steric, and pharmacological properties. Below is a comparison of key analogs:
Key Observations :
Ester Group Modifications
Symmetrical ester groups (e.g., dimethyl, diethyl) are common in 1,4-DHPs and optimize lipophilicity and membrane permeability:
Pharmacological and Metabolic Comparisons
Calcium Channel Antagonism
1,4-DHPs primarily act on L-type calcium channels. Substituents and ester groups dictate potency and tissue selectivity:
- Nifedipine : IC50 = 1.43 × 10⁻⁸ M (reference standard in guinea pig ileal smooth muscle assays) .
- Thienyl Analog : Predicted lower potency than nitro/chloro derivatives due to reduced electron-withdrawing effects, but possible unique binding interactions via sulfur .
- Felodipine : Exhibits 10-fold higher vascular selectivity compared to cardiac tissue due to asymmetric esters and chloro substituents .
Metabolic Stability
- Oxidation Pathways: Most 1,4-DHPs are metabolized by hepatic cytochrome P450 enzymes.
- Amlodipine Besylate: A related 1,4-DHP with enhanced solubility in ethanol/water mixtures (up to 2848–2854 mg/L at 25°C) . The thienyl analog’s solubility profile would depend on ester groups and thiophene hydrophobicity.
Analytical Characterization
- Spectroscopy : IR and NMR data for analogs (e.g., ) suggest characteristic peaks for ester C=O (~1665 cm⁻¹), aromatic C-H (~694 cm⁻¹), and dihydropyridine NH (~3320 cm⁻¹) .
- Chromatography : RP-HPLC methods (e.g., ) are validated for simultaneous quantification of 1,4-DHPs like Benidipine and Metoprolol, with retention times adjusted based on substituent polarity.
Biological Activity
Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a calcium channel blocker and in other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by its dihydropyridine structure, which includes a pyridine ring substituted with a thienyl group and two ester functionalities. Its molecular formula is with a molecular weight of approximately 279.31 g/mol .
The primary mechanism of action for this compound involves its role as a calcium channel blocker . It interacts with L-type calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure, making it potentially useful in treating cardiovascular diseases .
Neuroprotective Effects
Research into related compounds has highlighted neuroprotective effects. For example, certain dihydropyridine derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis . This suggests that this compound may also possess neuroprotective properties worth exploring.
Synthetic Routes
The synthesis of this compound typically follows the Hantzsch dihydropyridine synthesis method. This involves the condensation of an aldehyde (such as 3-thiophene carboxaldehyde), a β-keto ester (like dimethyl acetoacetate), and an ammonium salt under reflux conditions in ethanol.
Reaction Conditions
- Starting Materials :
- 3-Thiophene carboxaldehyde
- Dimethyl acetoacetate
- Ammonium acetate
- Solvent : Ethanol
- Temperature : Reflux conditions
Research Findings and Case Studies
Comparison with Similar Compounds
This compound can be compared with other well-known dihydropyridine derivatives:
| Compound | Mechanism | Applications |
|---|---|---|
| Nifedipine | Calcium channel blocker | Hypertension treatment |
| Amlodipine | Long-acting calcium channel blocker | Hypertension and angina |
| Nicardipine | Potent vasodilator | Hypertension management |
The unique thienyl substitution in this compound may enhance its selectivity and efficacy compared to these other compounds .
Q & A
Basic: What are the established synthetic routes for dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, and how can reaction conditions be optimized for academic-scale preparation?
The compound is typically synthesized via the Hantzsch reaction , a multicomponent condensation involving aldehydes, β-keto esters, and ammonia derivatives. Optimization strategies include:
- Solvent selection : Water or ethanol as eco-friendly solvents improve yield and reduce byproducts .
- Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating can accelerate reaction kinetics .
- Stoichiometry : Balancing the molar ratio of 3-thienyl aldehyde to methyl acetoacetate minimizes unreacted intermediates.
- Temperature : Moderate heating (60–80°C) ensures completion without thermal decomposition .
Basic: How should researchers characterize the crystal structure of this compound, and what crystallographic parameters are critical for confirming its dihydropyridine conformation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Torsion angles : The 1,4-dihydropyridine ring should adopt a boat conformation, with C4 substituents (3-thienyl) influencing planarity .
- Hydrogen bonding : Intermolecular H-bonds between ester carbonyls and NH groups stabilize the structure .
- Bond lengths : N1–C2 and C3–C5 bonds (~1.35–1.40 Å) confirm aromaticity loss in the dihydro core .
- R-factor : A value <0.08 ensures high data reliability .
Advanced: What computational methods (e.g., DFT) are employed to analyze the electronic structure of dimethyl 4-(3-thienyl)-1,4-dihydropyridine derivatives, and how do these correlate with experimental spectroscopic data?
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
- HOMO-LUMO gaps : Correlate with UV-Vis absorption maxima (e.g., ~300–350 nm) .
- NMR chemical shifts : Computed isotropic shielding values match experimental ¹H/¹³C NMR spectra (e.g., C4-thienyl protons at δ 6.8–7.2 ppm) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity predictions .
Advanced: How can researchers resolve contradictions in reported biological activity profiles of structurally analogous dihydropyridines across different in vitro assays?
- Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for calcium channel blocking) to reduce variability .
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for differences in assay conditions (e.g., pH, incubation time) .
- Structure-activity relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups on C4) to isolate activity trends .
Basic: What are the critical safety considerations when handling dimethyl 4-(3-thienyl)-1,4-dihydropyridine derivatives in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- PPE : Nitrile gloves and safety goggles prevent skin/eye contact .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies exist for modulating the redox behavior of 1,4-dihydropyridine cores to enhance their stability under oxidative conditions without compromising pharmacological activity?
- Electron-donating substituents : Methoxy or methyl groups at C2/C6 positions slow oxidation to pyridine .
- Steric shielding : Bulky C3/C5 ester groups (e.g., tert-butyl) protect the redox-sensitive NH group .
- Co-crystallization : Stabilize the reduced form via π-π stacking with aromatic coformers .
Basic: What spectroscopic techniques are essential for confirming the purity and identity of synthesized dimethyl 4-(3-thienyl)-1,4-dihydropyridine derivatives?
- ¹H/¹³C NMR : Verify substitution patterns (e.g., thienyl protons, ester carbonyls at ~165–170 ppm) .
- FT-IR : Confirm NH stretches (~3320 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks ([M+H]⁺) .
Advanced: How can researchers leverage crystallographic data to predict the solubility and bioavailability of this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
